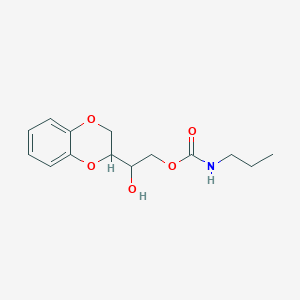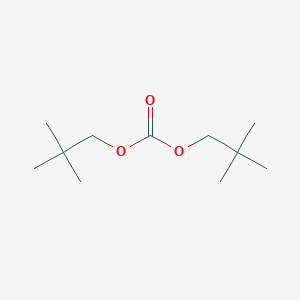
Carbonic acid dineopentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid dineopentyl ester, also known as CPNE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPNE is a derivative of carbonic acid and is synthesized through a multistep process.
作用機序
Carbonic acid dineopentyl ester acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This inhibition leads to a decrease in the rate of the hydration of carbon dioxide and the dehydration of bicarbonate ion. The mechanism of action of Carbonic acid dineopentyl ester has been studied extensively using various techniques, including X-ray crystallography and molecular modeling.
生化学的および生理学的効果
Carbonic acid dineopentyl ester has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by Carbonic acid dineopentyl ester leads to a decrease in the production of bicarbonate ion, which is an important buffer in the blood. This decrease in bicarbonate ion production can lead to metabolic acidosis, a condition characterized by an increase in blood acidity. Additionally, Carbonic acid dineopentyl ester has been shown to have anti-inflammatory effects and has been used as a potential treatment for inflammatory diseases.
実験室実験の利点と制限
Carbonic acid dineopentyl ester has several advantages as a research tool, including its high solubility in organic solvents and its stability under various conditions. However, Carbonic acid dineopentyl ester has some limitations as well. Carbonic acid dineopentyl ester is a potent inhibitor of carbonic anhydrase, which can lead to off-target effects in experiments that involve this enzyme. Additionally, Carbonic acid dineopentyl ester has limited water solubility, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for research involving Carbonic acid dineopentyl ester. One potential area of research is the development of Carbonic acid dineopentyl ester derivatives with improved solubility and selectivity for carbonic anhydrase isoforms. Another area of research is the use of Carbonic acid dineopentyl ester as a potential treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, Carbonic acid dineopentyl ester could be used as a probe for studying the role of carbonic anhydrase in various biological processes.
合成法
Carbonic acid dineopentyl ester is synthesized through a multistep process that involves the reaction of neopentyl alcohol with phosgene. The resulting product is then reacted with sodium methoxide to form the corresponding methyl carbonate. The final step involves the reaction of the methyl carbonate with neopentyl alcohol in the presence of a catalyst to form Carbonic acid dineopentyl ester.
科学的研究の応用
Carbonic acid dineopentyl ester has potential applications in various fields of scientific research, including material science, organic chemistry, and biochemistry. Carbonic acid dineopentyl ester has been used as a solvent for the synthesis of various organic compounds and as a reagent for the preparation of polyurethane foams. In biochemistry, Carbonic acid dineopentyl ester has been used as a probe for studying the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
特性
CAS番号 |
13183-14-7 |
|---|---|
製品名 |
Carbonic acid dineopentyl ester |
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC名 |
bis(2,2-dimethylpropyl) carbonate |
InChI |
InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |
InChIキー |
VAHNUCFSRZLENO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
正規SMILES |
CC(C)(C)COC(=O)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



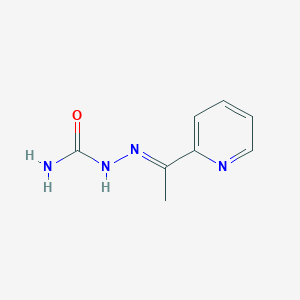
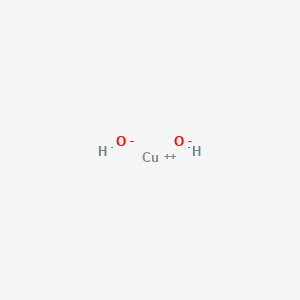
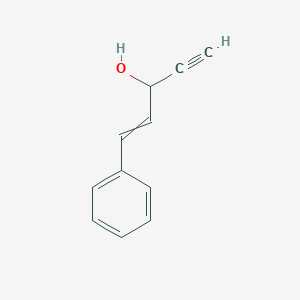
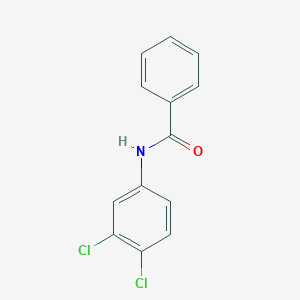
![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)
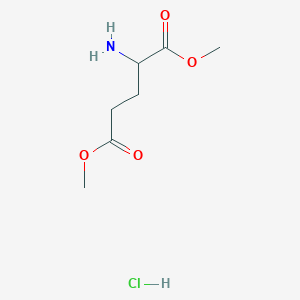
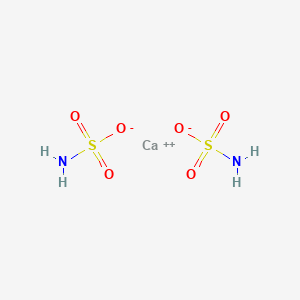
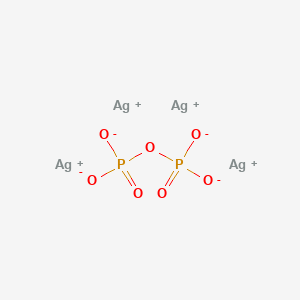
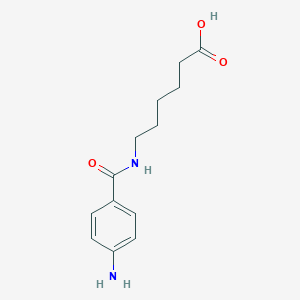
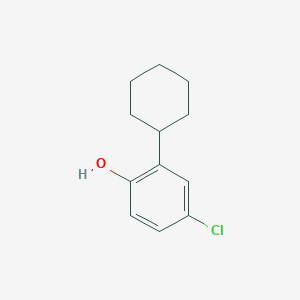
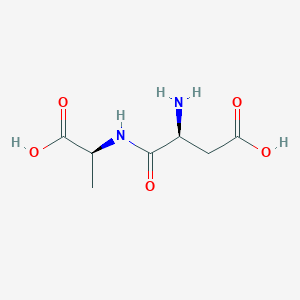
![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)
